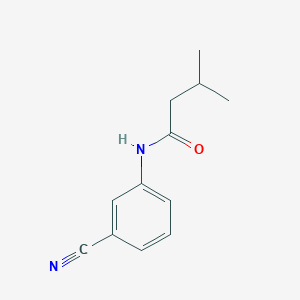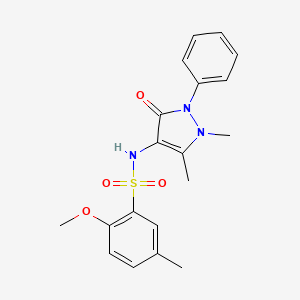
N-cycloheptyl-2-(4-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-(4-hydroxyphenyl)acetamide, also known as CHPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CHPAA belongs to the class of N-arylacetamides, which have been studied extensively for their pharmacological properties.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-2-(4-hydroxyphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animal models. In vitro studies have shown that this compound can protect cells against oxidative stress and apoptosis. In animal models, this compound has been shown to improve cognitive function, reduce tumor growth, and reduce inflammation in cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cycloheptyl-2-(4-hydroxyphenyl)acetamide in lab experiments is its relatively low toxicity compared to other chemical compounds. This compound has been shown to have low cytotoxicity in various cell lines and has a high therapeutic index. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several potential future directions for the study of N-cycloheptyl-2-(4-hydroxyphenyl)acetamide. One direction is to further investigate its neuroprotective properties and potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its anti-tumor properties and potential applications in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of medicine, such as cardiovascular diseases.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-(4-hydroxyphenyl)acetamide involves the reaction of cycloheptylamine with 4-hydroxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization to obtain a high yield of pure this compound.
Applications De Recherche Scientifique
N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, this compound has been shown to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, this compound has been studied for its anti-tumor properties and may have potential applications in cancer therapy. In cardiovascular diseases, this compound has been shown to possess anti-inflammatory properties and may have potential applications in the treatment of atherosclerosis and other cardiovascular diseases.
Propriétés
IUPAC Name |
N-cycloheptyl-2-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-14-9-7-12(8-10-14)11-15(18)16-13-5-3-1-2-4-6-13/h7-10,13,17H,1-6,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSXWDYUMJLSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)

![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)


![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)

![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)
![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)

